molecular formula C18H20N2O B2401832 1-(2-Phenoxyethyl)-2-propylbenzimidazole CAS No. 431931-75-8

1-(2-Phenoxyethyl)-2-propylbenzimidazole

Cat. No.: B2401832
CAS No.: 431931-75-8
M. Wt: 280.371
InChI Key: IJDDPIGUOCEBPO-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-2-propylbenzimidazole is a chemical compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 1-(2-Phenoxyethyl)-2-propylbenzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenoxyethanol and 2-propylbenzimidazole.

    Reaction Conditions: The reaction involves the alkylation of 2-propylbenzimidazole with 2-phenoxyethanol under basic conditions. Common bases used include sodium hydride (NaH) or potassium carbonate (K2CO3).

    Procedure: The reaction mixture is heated to reflux in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), for several hours until the reaction is complete. The product is then purified by column chromatography or recrystallization to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

1-(2-Phenoxyethyl)-2-propylbenzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced benzimidazole derivatives.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to introduce various functional groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-ylmethanol derivatives.

Scientific Research Applications

1-(2-Phenoxyethyl)-2-propylbenzimidazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Biological Studies: Researchers study the compound’s effects on cellular processes, such as apoptosis and cell proliferation, to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other biologically active molecules or as a building block in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)-2-propylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the suppression of cell growth and proliferation. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

1-(2-Phenoxyethyl)-2-propylbenzimidazole can be compared with other similar compounds, such as:

    2-Phenylbenzimidazole: This compound lacks the phenoxyethyl group and may have different biological activities and properties.

    2-Propylbenzimidazole: This compound lacks the phenoxyethyl group and may have different biological activities and properties.

    1-(2-Methoxyethyl)-2-propylbenzimidazole: This compound features a methoxyethyl group instead of a phenoxyethyl group, which may result in different chemical and biological properties.

Properties

IUPAC Name

1-(2-phenoxyethyl)-2-propylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-2-8-18-19-16-11-6-7-12-17(16)20(18)13-14-21-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDDPIGUOCEBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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